molecular formula C8H6BrFO2 B3026522 2-Bromo-4-fluoro-5-methylbenzoic acid CAS No. 1003709-39-4

2-Bromo-4-fluoro-5-methylbenzoic acid

Cat. No.: B3026522
CAS No.: 1003709-39-4
M. Wt: 233.03
InChI Key: UVSGTNJGIMPLAM-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Bromo-4-fluoro-5-methylbenzoic acid typically involves several steps:

Chemical Reactions Analysis

2-Bromo-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-fluoro-5-methylbenzoic acid is used in various scientific research applications:

Comparison with Similar Compounds

2-Bromo-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Biological Activity

2-Bromo-4-fluoro-5-methylbenzoic acid (BFMBA) is an aromatic compound notable for its unique chemical structure and potential biological activities. Characterized by a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position of the benzoic acid structure, BFMBA has garnered attention for its role as an intermediate in organic synthesis and its possible applications in medicinal chemistry.

  • Molecular Formula : C₈H₆BrF O₂
  • Molecular Weight : 219.01 g/mol
  • Structural Characteristics : The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and interaction with biological targets.

Anti-Inflammatory Properties

Research indicates that BFMBA exhibits potential anti-inflammatory properties . The unique interactions of bromine and fluorine in its structure may enhance its efficacy compared to non-halogenated analogs. Studies have suggested that compounds with similar halogen substitutions can modulate inflammatory pathways, indicating a promising avenue for further exploration of BFMBA in treating inflammatory diseases.

Anticancer Activity

BFMBA has been investigated for its effects on various cancer cell lines. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest. The halogen substituents are believed to play a crucial role in enhancing binding affinities to target proteins involved in cancer progression .

Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes involved in metabolic pathways. The presence of halogens may facilitate stronger interactions with proteins or receptors, influencing their activity. For instance, studies have shown that BFMBA can affect enzyme kinetics, which could be leveraged for therapeutic applications.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing BFMBA and evaluating its biological activity found that it demonstrated significant binding affinity to specific enzymes related to inflammatory responses. This study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antitumor Activity Assessment

In another investigation, BFMBA was tested against multiple cancer cell lines, showing promising results in reducing cell viability. The study concluded that the compound's structural features contributed to its anticancer properties, suggesting potential for development as a therapeutic agent .

Study 3: Mechanistic Insights

Research exploring the mechanistic pathways of BFMBA revealed that it might engage in covalent interactions with target proteins, leading to altered gene expression profiles associated with inflammation and tumor growth. This finding emphasizes the compound's potential as a lead structure for drug development aimed at treating inflammatory diseases and cancers .

Comparative Analysis of Similar Compounds

The following table compares BFMBA with structurally similar compounds regarding their biological activities and unique features:

Compound NameStructural CharacteristicsUnique Features
2-Bromo-4-fluoro-5-methoxybenzoic acidMethoxy group at the fifth positionIncreased lipophilicity due to methoxy
6-Bromo-2,3,4-trifluorobenzoic acidThree fluorine atoms at positions 2, 3, 4Enhanced reactivity due to trifluoromethyl group
2-Bromo-4-fluoro-5-nitrobenzoic acidNitro group at the fifth positionPotential for increased biological activity
This compound Methyl group at the fifth positionAltered sterics affecting reactivity
2-Bromo-3,4-difluorobenzoic acidTwo fluorine atoms at positions 3 and 4Unique electronic properties from difluoro substitution

Properties

IUPAC Name

2-bromo-4-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSGTNJGIMPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662782
Record name 2-Bromo-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-39-4
Record name 2-Bromo-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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